N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-4-8-18(26)9-5-16)28-22-13-10-19(14-21(22)24)27-25(29)17-6-11-20(30-2)12-7-17/h4-15H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCRYGUYTUHTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide exhibit significant antimicrobial activity. For example, derivatives of quinoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . In one study, quinoline derivatives were synthesized and screened for antibacterial activity, revealing promising results against these pathogens.
Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. Research has demonstrated that certain quinoline-based compounds can modulate protein kinase activity, which is crucial for cellular proliferation and survival . These findings suggest that this compound may possess similar anticancer mechanisms, making it a candidate for further investigation in oncology.
Synthesis and Characterization
A detailed study involving the synthesis of related quinoline compounds demonstrated their structural characterization through various spectroscopic techniques. The synthesized compounds were evaluated for their antimicrobial properties, with some exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Clinical Relevance
While there are no direct clinical trials reported specifically for this compound, its structural analogs have entered clinical phases for various diseases, indicating a pathway toward potential therapeutic applications . The ongoing research into quinoline derivatives suggests a growing interest in their pharmacological potential across multiple disease states.
Mechanism of Action
The mechanism of action of N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several benzamide- and quinoline-derived analogs. Below is a detailed comparison:
Table 1: Structural Comparison
Key Structural Insights :
- Quinoline vs. Quinazoline Cores: The quinoline core in the target compound differs from quinazoline derivatives (e.g., compound 7j) by lacking a nitrogen atom at position 3. This difference impacts electron distribution and binding affinity to kinase domains .
- Substituent Effects : The 4-ethoxy group in the target compound may enhance lipophilicity compared to methoxy or hydroxyl groups in analogs like N-(1-benzyl-piperidin-4-yl)-4-methoxybenzamide .
- Halogen Positioning : The 4-fluorophenyl group is a common feature in kinase inhibitors (e.g., EGFR inhibitors). Its presence in the target compound aligns with the activity of similar fluorinated analogs, where fluorine enhances metabolic stability and target binding .
Pharmacological and Binding Activity Comparison
Table 2: Pharmacological Data
Key Pharmacological Insights :
- EGFR Binding : Compound 7j, a structural analog with a quinazoline core and 4-methoxybenzamide group, showed strong docking affinity (−9.65 kcal/mol) to EGFR TKD, suggesting the target compound may share similar binding modes .
- Halogen Effects : Fluorine at the 4-position (as in the target compound) is associated with improved inhibitory activity compared to bulkier halogens (e.g., chlorine), as seen in MGL inhibitors .
- Methoxy Group Role : The 4-methoxybenzamide moiety is critical for π-π stacking interactions in kinase binding pockets, a feature conserved across active analogs .
Biological Activity
N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure
The compound this compound features a quinoline core substituted with an ethoxy and fluorophenyl group, which is believed to enhance its biological activity. The structural formula can be represented as:
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the modulation of protein kinases involved in cell signaling pathways. These pathways are crucial for regulating cellular functions such as proliferation, differentiation, and apoptosis.
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play a role in tumor growth and survival.
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 3.1 | |
| Antiproliferative | HCT116 | 3.7 | |
| Antiproliferative | HEK 293 | 5.3 | |
| Kinase inhibition (c-Met) | Various | Moderate |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Study A : A study on similar quinoline derivatives showed potent inhibition of c-Met kinase, leading to reduced tumor growth in xenograft models.
- Findings : The compound demonstrated a significant reduction in tumor size compared to controls.
-
Study B : Another research focused on the antiproliferative effects against breast cancer cell lines, revealing that the compound effectively induced apoptosis.
- Results : Flow cytometry analysis indicated increased early and late-stage apoptotic cells upon treatment.
-
Study C : A comparative study on various benzamide derivatives highlighted the enhanced activity of compounds with methoxy and ethoxy substitutions.
- : The presence of these groups was correlated with improved solubility and bioavailability, contributing to their efficacy.
Q & A
Q. What are the recommended methods for synthesizing N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Step 1: Utilize palladium or copper catalysts (e.g., CuTc) for coupling reactions, as demonstrated in the synthesis of analogous benzamide derivatives .
- Step 2: Optimize reaction temperature (e.g., 80–100°C) and solvent systems (e.g., acetonitrile or DMF) to enhance intermediate stability.
- Step 3: Monitor reaction progress via TLC or HPLC. Avoid prolonged purification steps (e.g., silica column chromatography) due to decomposition risks; instead, employ one-pot reduction or recrystallization .
- Step 4: Use HRMS and ¹H NMR to confirm purity and structural integrity post-synthesis .
Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?
Methodological Answer:
- Step 1: Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) .
- Step 2: Collect intensity data using a diffractometer. SHELXD (for structure solution) and SHELXL (for refinement) are ideal for handling high-resolution data or twinned crystals .
- Step 3: Address challenges like disordered ethoxy or fluorophenyl groups using restraints and constraints during refinement .
- Step 4: Validate the final structure with CIF checks and compare bond lengths/angles to similar quinoline derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Techniques:
- Resolving Conflicts:
Q. What in vitro assays are suitable for initial screening of this compound’s therapeutic potential?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates and kinetic analysis .
Advanced Research Questions
Q. How can computational approaches predict biological targets, and what validation methods are recommended?
Methodological Answer:
Q. What strategies resolve contradictions between theoretical and experimental reactivity or spectral data?
Methodological Answer:
- Case Study: If experimental NMR shows unexpected splitting, re-examine solvent effects (e.g., DMSO-induced shifts) or tautomeric equilibria .
- Reactivity Conflicts: Use DFT calculations (Gaussian) to model transition states and compare with observed reaction pathways .
- Validation: Synthesize isotopically labeled analogs (e.g., ¹⁵N) to trace reaction mechanisms .
Q. How can enzyme inhibition assays and pathway analyses elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme Kinetics: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Pathway Mapping: Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways .
- Cellular Models: Validate findings in 3D tumor spheroids or patient-derived xenografts for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
